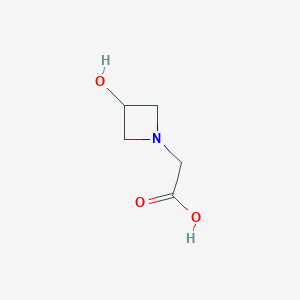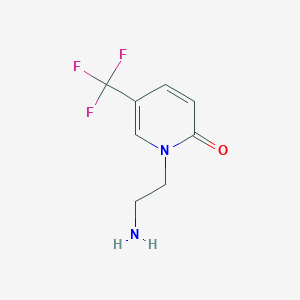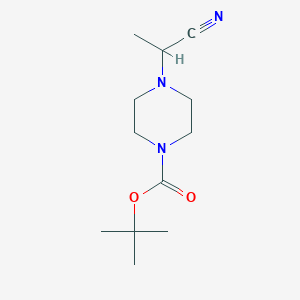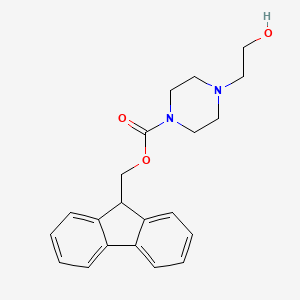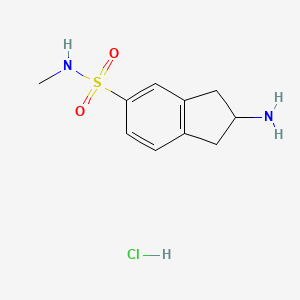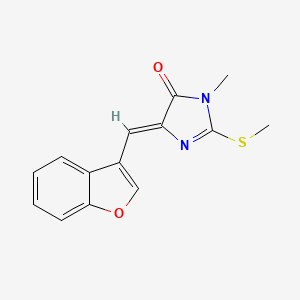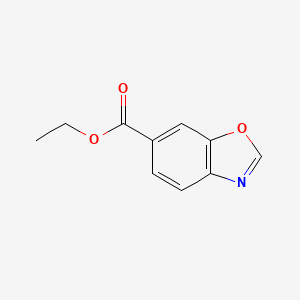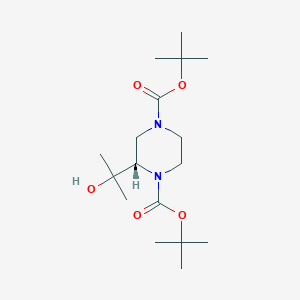
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(5-(3-Fluorophenyl)pyridin-3-yl)methanamine” is C12H11FN2 . The InChI code is 1S/C12H11FN2/c13-12-3-1-10 (2-4-12)11-5-9 (6-14)7-15-8-11/h1-5,7-8H,6,14H2 .Physical And Chemical Properties Analysis
The average mass of “(5-(3-Fluorophenyl)pyridin-3-yl)methanamine” is 126.132 Da . The monoisotopic mass is 126.059326 Da . The density is 1.2±0.1 g/cm3, boiling point is 194.6±25.0 °C at 760 mmHg, and vapour pressure is 0.4±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin 5-HT1A Receptors
A study by Sniecikowska et al. (2019) found that certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have a similar structure to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, act as biased agonists for serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation, showing potential as antidepressants (Sniecikowska et al., 2019).
Catalytic Applications in Palladacycle Synthesis
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds, similar to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, were used in catalytic applications demonstrating good activity and selectivity (Roffe et al., 2016).
Schiff Bases as Potential Anticonvulsants
Pandey and Srivastava (2011) explored Schiff bases of 3-aminomethyl pyridine, structurally related to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These compounds exhibited promising anticonvulsant activity, suggesting a potential therapeutic application for such chemical structures (Pandey & Srivastava, 2011).
Iron(III) Complexes for Photocytotoxicity in Cancer Cells
Basu et al. (2015) investigated Iron(III) complexes of Schiff bases incorporating pyridine units, akin to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant uptake in cancer cells and remarkable photocytotoxicity, indicating their potential in cancer treatment (Basu et al., 2015).
Palladium and Platinum Complexes in Anticancer Activity
Mbugua et al. (2020) synthesized palladium and platinum complexes using Schiff base ligands structurally similar to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting the potential of such compounds in cancer therapy (Mbugua et al., 2020).
Propiedades
IUPAC Name |
[5-(3-fluorophenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLESLKUZPRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744388 | |
| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine | |
CAS RN |
1356110-47-8 | |
| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





